molecular formula C12H21O3PS B14349868 Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester CAS No. 91219-55-5

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester

Cat. No.: B14349868
CAS No.: 91219-55-5
M. Wt: 276.33 g/mol
InChI Key: QFERRUVCHFYDCX-UHFFFAOYSA-N
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Description

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This compound is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester typically involves the reaction of phosphorothioic acid derivatives with cyclohexylethynyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the compound into phosphorothioate hydrides.

    Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved in its action include the modulation of enzyme activity, alteration of signal transduction pathways, and interference with cellular metabolism.

Comparison with Similar Compounds

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

91219-55-5

Molecular Formula

C12H21O3PS

Molecular Weight

276.33 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanylethynylcyclohexane

InChI

InChI=1S/C12H21O3PS/c1-3-14-16(13,15-4-2)17-11-10-12-8-6-5-7-9-12/h12H,3-9H2,1-2H3

InChI Key

QFERRUVCHFYDCX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)SC#CC1CCCCC1

Origin of Product

United States

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